(5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride
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Description
(5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride, also known as MMF, is a chemical compound that has been extensively used in scientific research. MMF is a sulfonamide derivative that has a unique structure, which makes it a valuable tool in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Acceleration of Enzymatic Reactions
Acceleration of Acetylcholinesterase Inhibition
Methanesulfonyl fluoride is identified as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, producing a methanesulfonyl enzyme derivative. The presence of substituted ammonium ions significantly accelerates the rate of reaction between the enzyme and inhibitors, suggesting its potential in studying enzyme mechanisms and possibly developing enzyme inhibitors (Kitz & Wilson, 1963).
Organic Synthesis
Synthesis of β-Fluoroalkyl-Methylthioethers
The electrophilic anti-addition of methanesulfenyl fluoride to carbon-carbon double bonds enables the synthesis of β-fluoroalkyl-methylthioethers, demonstrating its utility in organic synthesis to create structurally diverse compounds (Haufe et al., 1988).
Development of Sulfonyl Fluoride Warheads
A method for the synthesis of oxazolyl-decorated sulfonyl fluoride warheads via Rh2(OAc)4-catalyzed annulation has been developed. This represents a novel route to highly functionalized compounds with potential applications in medicinal chemistry, chemical biology, and drug discovery (Fang et al., 2020).
Nucleophilic Substitution Reactions
Selective Fluorination of Substituted Methanols
Methanesulfonyl fluoride in combination with cesium fluoride, as modified with crown ethers, has been used for the selective fluorination of various benzyl alcohols. This method underscores its role in nucleophilic substitution reactions, providing an efficient route for the synthesis of fluorinated compounds (Makino & Yoshioka, 1987).
Analytical and Physical Chemistry
Microwave Investigation and Molecular Properties
Studies on methyl sulfone and methane sulfonyl fluoride have provided insights into their molecular properties, including rotational constants, dipole moments, and barriers to methyl rotation. Such investigations are crucial for understanding the physical and chemical behavior of sulfonyl fluorides (Jacob & Lide, 1971).
properties
IUPAC Name |
(5-methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO3S/c1-4-5(7-3-10-4)2-11(6,8)9/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXQJIPWNXBODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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